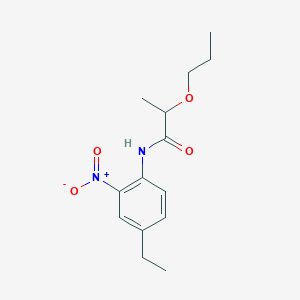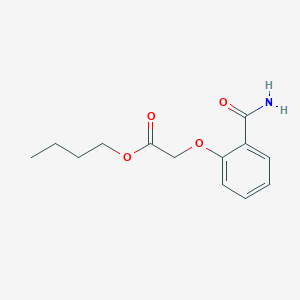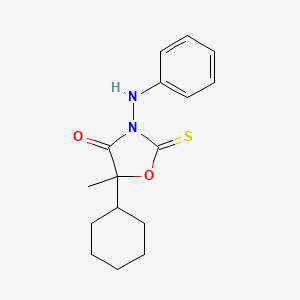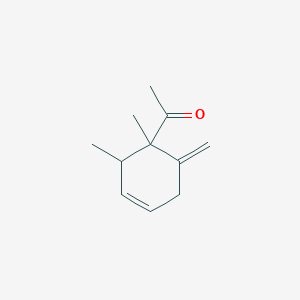![molecular formula C11H8N4O2 B14382458 3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 88282-07-9](/img/structure/B14382458.png)
3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of oxadiazoles and triazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide, followed by cyclization using acyl chloride . Another approach involves the use of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, or esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to inhibition or activation of specific biological processes, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Oxadiazole: Exhibits a broad range of chemical and biological properties, including antibacterial and antiviral activities.
Uniqueness
3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one stands out due to its unique structural features, which allow it to interact with a wide range of biological targets.
Eigenschaften
CAS-Nummer |
88282-07-9 |
|---|---|
Molekularformel |
C11H8N4O2 |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
3-methyl-7-phenyl-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C11H8N4O2/c1-7-10(16)15-11(13-12-7)17-9(14-15)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
YBRGLSTUXWTQIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N(C1=O)N=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


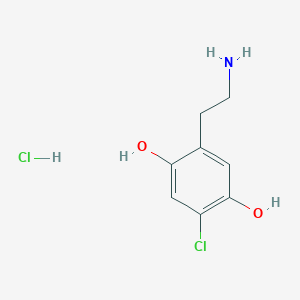
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)


![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione](/img/structure/B14382419.png)
